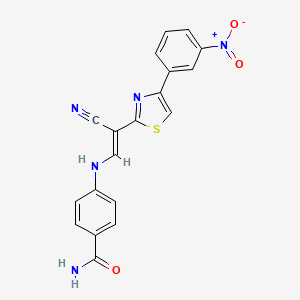

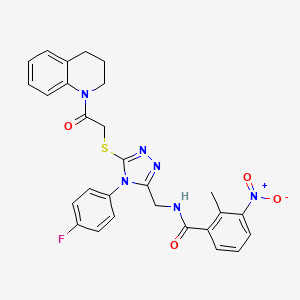

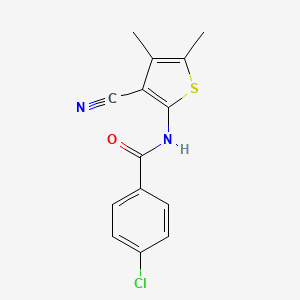

![molecular formula C12H17ClN2O B2441046 2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride CAS No. 1215468-96-4](/img/structure/B2441046.png)

2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .

Molecular Structure Analysis

Imidazole core scaffold contains three carbon atoms, and two nitrogen with electronic-rich characteristics that are responsible for readily binding with a variety of enzymes, proteins, and receptors compared to the other heterocyclic rings .

Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride derivatives have been investigated for their potential in treating various conditions. For instance, compounds within this chemical class have been examined for their antihypertensive effects as angiotensin II receptor antagonists. These compounds showed potent effects upon oral administration, indicating their potential utility in hypertension treatment (Carini et al., 1991). Another study highlighted the antifungal activity of novel 1,2-disubstituted propenones, which include derivatives with methoxymethyl groups, showcasing potent in vitro antifungal properties (Ogata et al., 1987).

Corrosion Inhibition

Derivatives of 2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole have also been studied for their corrosion inhibition properties. A notable study evaluated the effectiveness of certain imidazole derivatives in preventing corrosion of mild steel in acidic solutions. These compounds, including ones with methoxymethyl groups, demonstrated high corrosion inhibition efficiency, suggesting their potential application in protecting metals from corrosion (Prashanth et al., 2021).

Synthetic Chemistry

In synthetic chemistry, the structural manipulation and synthesis of imidazole derivatives, including those with methoxymethyl groups, have been explored for various applications. For example, the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones highlights the versatility of imidazole derivatives in creating compounds with potential biological activity (Bekircan & Bektaş, 2008). Additionally, the exploration of imidazole derivatives in the synthesis of cardiotonic agents showcases their role in developing new therapeutic agents (Schnettler et al., 1982).

Mécanisme D'action

Target of action

Benzodiazoles and benzimidazoles are often used in medicinal chemistry due to their ability to interact with various biological targets. They can bind to different enzymes, receptors, and other proteins, influencing their function .

Mode of action

The mode of action of benzodiazoles and benzimidazoles depends on the specific compound and its target. For example, some benzodiazoles act as inhibitors for certain enzymes, preventing them from carrying out their normal function .

Biochemical pathways

The affected biochemical pathways would depend on the specific targets of the benzodiazole or benzimidazole compound. By interacting with certain enzymes or receptors, these compounds can influence various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzodiazoles and benzimidazoles can vary widely depending on the specific compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can all influence its pharmacokinetic properties .

Result of action

The molecular and cellular effects of benzodiazoles and benzimidazoles can be diverse, depending on the specific compound and its targets. These effects can range from changes in enzyme activity to alterations in signal transduction pathways .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of benzodiazoles and benzimidazoles .

Safety and Hazards

Orientations Futures

The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .

Propriétés

IUPAC Name |

2-(methoxymethyl)-1-propylbenzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15-2;/h4-7H,3,8-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIQJZFMHSUAQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1COC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methoxymethyl)-1-propyl-1H-benzo[d]imidazole hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

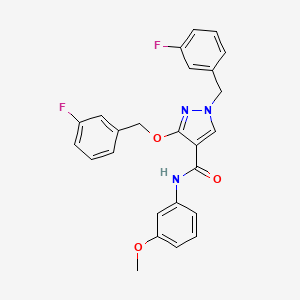

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2440966.png)

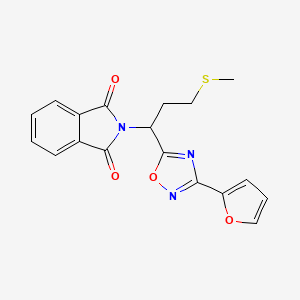

![ethyl 2-(5-chlorothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2440970.png)

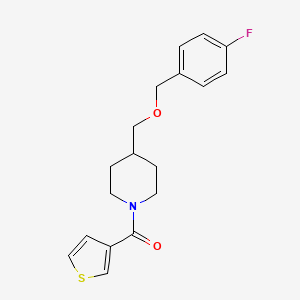

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2440974.png)

![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2440977.png)

![4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2440979.png)